molecular formula C18H28O3 B8388901 6-[(6-Ethoxy-6-methylheptan-2-YL)oxy]-2,3-dihydro-1-benzofuran CAS No. 51079-75-5

6-[(6-Ethoxy-6-methylheptan-2-YL)oxy]-2,3-dihydro-1-benzofuran

Cat. No. B8388901
Key on ui cas rn: 51079-75-5
M. Wt: 292.4 g/mol
InChI Key: XJRGMYCVGLTRIL-UHFFFAOYSA-N
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Patent
US04002647

Procedure details

5-ethoxy-1,5-dimethylhexyl p-toluenesulfonate and 6-hydroxy-2,3-dihydrobenzofuran are reacted to produce 6-[(5-ethoxy-1,5-dimethylhexyl)-oxy]-2,3-dihydrobenzofuran of boiling point (bulb-tube) 127° C./0.02 mmHg; nD24 = 1.5023.
Name
5-ethoxy-1,5-dimethylhexyl p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O[CH:11]([CH3:21])[CH2:12][CH2:13][CH2:14][C:15]([O:18][CH2:19][CH3:20])([CH3:17])[CH3:16])(=O)=O)=CC=1.[OH:23][C:24]1[CH:32]=[CH:31][C:27]2[CH2:28][CH2:29][O:30][C:26]=2[CH:25]=1>>[CH2:19]([O:18][C:15]([CH3:16])([CH3:17])[CH2:14][CH2:13][CH2:12][CH:11]([O:23][C:24]1[CH:32]=[CH:31][C:27]2[CH2:28][CH2:29][O:30][C:26]=2[CH:25]=1)[CH3:21])[CH3:20]

Inputs

Step One
Name
5-ethoxy-1,5-dimethylhexyl p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC(CCCC(C)(C)OCC)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=C(CCO2)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCCC(C)OC1=CC2=C(CCO2)C=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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